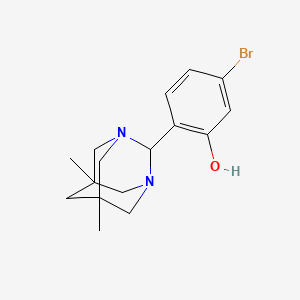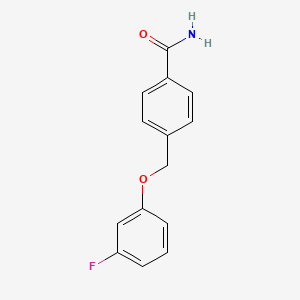
4-((3-Fluorophenoxy)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Fluorophenoxy)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 3-fluorophenoxy methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenoxy)methyl)benzamide typically involves the reaction of 3-fluorophenol with benzyl chloride to form 3-fluorophenylmethyl chloride. This intermediate is then reacted with benzamide in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
4-((3-Fluorophenoxy)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-((3-Fluorophenoxy)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-((3-Fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its target. The benzamide group can form hydrogen bonds with amino acid residues in the active site of the target protein, leading to inhibition or modulation of its activity.
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Fluorobenzamide: A benzamide derivative with a fluorine atom on the para position of the phenyl ring.
3-Fluorophenylmethylamine: A compound with a similar structure but with an amine group instead of a benzamide group.
Uniqueness
4-((3-Fluorophenoxy)methyl)benzamide is unique due to the presence of both a fluorine atom and a phenoxy methyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, binding affinity, and selectivity, making it a valuable scaffold for various applications.
特性
分子式 |
C14H12FNO2 |
|---|---|
分子量 |
245.25 g/mol |
IUPAC名 |
4-[(3-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12FNO2/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChIキー |
FKAGUBUVTYQQQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
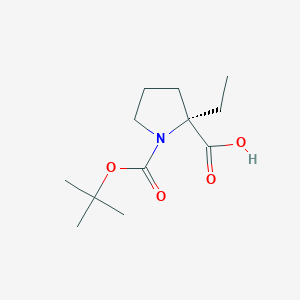
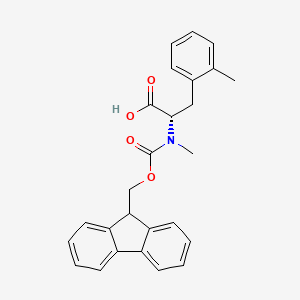
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
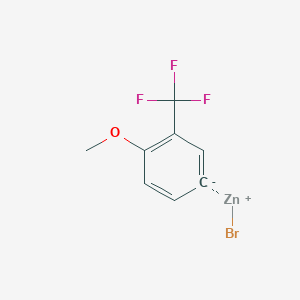
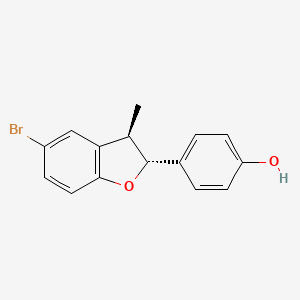
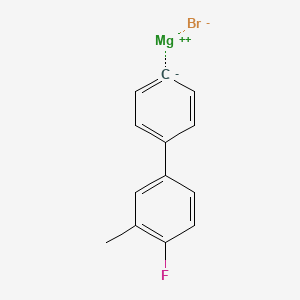

![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)

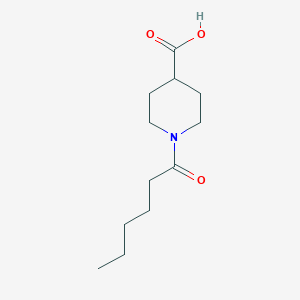
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
